Propoxycaine hydrochloride

Catalog No.
S578233
CAS No.
550-83-4
M.F
C16H27ClN2O3
M. Wt
330.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propoxycaine hydrochloride

CAS Number

550-83-4

Product Name

Propoxycaine hydrochloride

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride

Molecular Formula

C16H27ClN2O3

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H

InChI Key

GITPCGSPKUQZTE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl

Synonyms

Hydrochloride, Propoxycaine, Propoxycaine, Propoxycaine Hydrochloride, Propoxyprocaine

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl

Historical Use in Anesthesia: Propoxycaine hydrochloride was previously used as a local anesthetic in dentistry, often combined with procaine to achieve a faster onset and longer duration of numbness []. However, it was withdrawn from the market in the United States in 1996 due to safety concerns [].

Mechanism of Action: Research has shown that propoxycaine hydrochloride acts by reversibly blocking voltage-gated sodium channels in nerve cells. This disrupts the transmission of nerve impulses, leading to a loss of sensation in the affected area [].

Current Research Applications: While no longer used clinically, propoxycaine hydrochloride continues to be used in some scientific research settings. Here are two examples:

  • Studies of neuronal membranes: Researchers have investigated the effects of propoxycaine hydrochloride on the physical properties of neuronal membranes, the structures that surround nerve cells. These studies aim to improve understanding of how local anesthetics work at the cellular level [].
  • Development of new drugs: Due to its chemical structure and mechanism of action, propoxycaine hydrochloride may serve as a reference compound in the development of new local anesthetics with improved safety and efficacy profiles [].

Propoxycaine hydrochloride is a local anesthetic belonging to the ester class, characterized by its rapid onset and prolonged duration of action compared to procaine hydrochloride. It was primarily utilized in dental procedures and minor surgeries to manage pain by blocking nerve impulses. Propoxycaine hydrochloride is the hydrochloride salt form of propoxycaine, a compound derived from para-aminobenzoic acid. Its chemical formula is C16H26N2O3HClC_{16}H_{26}N_{2}O_{3}\cdot HCl with a molecular weight of approximately 330.85 g/mol .

Local anesthetics like propoxycaine hydrochloride work by reversibly blocking sodium channels in nerve cells. This disrupts the transmission of nerve impulses, leading to numbness [].

The primary mechanism of action for propoxycaine hydrochloride involves the inhibition of voltage-gated sodium channels. This inhibition prevents the ionic flux necessary for the initiation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. Hydrolysis of propoxycaine occurs in plasma and liver tissues, facilitated by plasma esterases, resulting in its breakdown into less active metabolites .

Propoxycaine hydrochloride exhibits significant biological activity as a local anesthetic. It effectively binds to and blocks voltage-gated sodium channels, which are crucial for nerve impulse conduction. This action results in analgesia during surgical procedures. Notably, studies have shown that propoxycaine can increase annular lipid fluidity in cell membranes, further supporting its role in modulating neural impulses .

The synthesis of propoxycaine hydrochloride typically involves the reaction between 4-amino-2-propoxybenzoic acid and diethylaminoethanol. The process includes:

  • Formation of the Ester: The carboxylic acid group of 4-amino-2-propoxybenzoic acid reacts with the hydroxyl group of diethylaminoethanol.
  • Hydrochloride Salt Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

This method allows for the efficient production of propoxycaine hydrochloride suitable for pharmaceutical applications .

Propoxycaine hydrochloride has been used primarily as a local anesthetic in various medical settings, including:

  • Dental Procedures: It was commonly used in combination with procaine to enhance anesthetic efficacy.
  • Minor Surgical Procedures: Its properties allow for effective pain management during outpatient surgeries .

Despite its effectiveness, propoxycaine was removed from the market in the United States in 1996 due to safety concerns and the availability of safer alternatives .

Propoxycaine hydrochloride shares similarities with several other local anesthetics. Below is a comparison highlighting its uniqueness:

Compound NameTypeOnset TimeDuration of ActionUnique Features
ProcaineEsterModerateShortFirst synthetic local anesthetic; less potent than propoxycaine
LidocaineAmideRapidIntermediateMore widely used; lower risk of allergic reactions
BupivacaineAmideSlowLongGreater potency; used for epidural anesthesia
TetracaineEsterRapidLongHigher potency; used topically and for spinal anesthesia

Propoxycaine's unique combination of rapid onset and longer duration compared to procaine makes it particularly effective for specific dental applications, although it has largely been replaced by safer alternatives .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

330.1710204 g/mol

Monoisotopic Mass

330.1710204 g/mol

Heavy Atom Count

22

Melting Point

149.0 °C

UNII

K490D39G46

Other CAS

550-83-4

Wikipedia

Propoxycaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride

Zixin Yang, Jiaxing Zhao, Yao Feng, Yu Lei, Dan Liu, Feng Qin, Jiang Zheng, Shaojie Wang
PMID: 32798917   DOI: 10.1016/j.jpba.2020.113497

Abstract

Proparacaine hydrochloride is an ester-type local anesthetic agent that is extensively used in ophthalmic operations. The process-related impurities of proparacaine hydrochloride were investigated, and seven impurities were detected in the reaction solution of the last step at the level of 0.03-1.08 % by a newly developed HPLC method. Based on the synthetic process and the results of LC-HRMS, the structures of five impurities were proposed as 3-amino-4-propoxybenzoic acid (Imp-A), ethyl 3-amino-4-propoxybenzoate (Imp-B), 2-(ethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride (Imp-C), 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride (Imp-F), and 3-nitro-4-propoxybenzoic acid (Imp-G). And the structures were confirmed by synthesis, followed by varieties of spectral and chromatographic analyses. The structures of two impurities with almost same molecular weight in LC-HRMS were elucidated as 2-(diethylamino)ethyl 3-(ethylamino)-4-propoxy-benzoate hydrochloride (Imp-D) and 2-(diethylamino)ethyl 3-formamido-4-propoxybenzoate hydrochloride (Imp-E) by NMR and IR. An HPLC-based method was developed, and validation study demonstrated that the approach was precise, accurate, and sensitive. The impurities information of proparacaine hydrochloride can be used for the quality control of intermediate, raw material drug and its commercial products.


Effect of Topical Anesthesia on the Secretory Activity of the Main Lacrimal Gland

Swati Singh, Sayan Basu
PMID: 32618855   DOI: 10.1097/ICO.0000000000002410

Abstract




Response to McMonnies and Young Re: "ISOPT Clinical Hot Topic Panel Discussion on Cornea Anterior Segment Disease" by Asbell et al. (

Betul N Bayraktutar, Pedram Hamrah
PMID: 32074469   DOI: 10.1089/jop.2020.29064.res

Abstract




Effects of topical application of tramadol with/without dexmedetomidine and proparacaine on corneal sensitivity in rats

Cristina A Lelescu, Daria A Dumitras, Sonia Iurian, Francesco Staffieri, Cosmin Muresan
PMID: 33095346   DOI: 10.1007/s10792-020-01596-x

Abstract

To evaluate the corneal anesthetic effect following topical application of tramadol alone and in combination with dexmedetomidine, and compare it to proparacaine, in clinically healthy rats.
A randomized, crossover study was performed. Twenty Wistar albino rats (n = 40 eyes) were used. Corneal touch threshold (CTT) measurements (in mm) were obtained using a Cochet-Bonnet aesthesiometer. CTT measurements were obtained at baseline, 1-min following application of the topical anesthetic agent, and repeated at 5-min intervals up to 75 min. The topical protocol involved 3 treatment conditions, separated by a 2-week washout period: proparacaine, tramadol alone, and tramadol in combination with dexmedetomidine.
CTT values were significantly decreased compared to baseline at each timepoint until completion of the 75-min evaluation in all treated eyes, regardless of the assigned treatment (p < 0.0083). With tramadol, complete corneal anesthesia (CTT = 0) was achieved within 1-5 min in 18 eyes and ranged from 5 to 25 min. Co-administration of dexmedetomidine to tramadol resulted in significantly increased CTT values from 5 to 20 min following topical application, compared to tramadol alone (p < 0.0083), and complete corneal anesthesia was achieved in only 14 out of 20 treated eyes.
Tramadol might be a useful alternative to topical anesthetic agents, providing a dose-related corneal anesthetic effect. Co-administration of dexmedetomidine does not potentiate its anesthetic effect. The underlying mechanism(s) of drug antagonism between tramadol and dexmedetomidine remains to be determined.


Topical proparacaine eye drops to improve the experience of patients undergoing intravitreal injections: A randomized controlled trial

Margaret M Reynolds, Sharon L Mercill, Amber L Wirkus, Kerryl Greenwood Quaintance, Jose S Pulido
PMID: 31983237   DOI: 10.1177/1120672120902026

Abstract

We sought to evaluate whether additional topical anesthetic, specifically proparacaine 0.5%, improved patient experience with intravitreal injections without hindering antisepsis.
A prospective, randomized controlled trial was conducted including 36 eyes of 36 patients undergoing intravitreal injections. Patients were randomized to treatment with additional topical proparacaine 0.5% versus control after undergoing informed consent. All patients prior to intravitreal injection underwent conjunctival culture after one drop of topical proparacaine 0.5% was placed. Half of patients then received an additional drop of proparacaine and then underwent a second conjunctival culture. The other half of patients had a drop of povidone iodine and then a second conjunctival culture. Intravitreal injection followed conjunctival cultures. To evaluate their experience, patients were provided with a survey.
In total, 36 patients were enrolled in the study. Three of 36 (8.3%) patients had positive conjunctival cultures after proparacaine eye drops alone. One of 17 (5.8%) patients had a positive conjunctival culture after a second drop of proparacaine. One of 19 (5.3%) patients had a positive culture after proparacaine and povidone iodine. By noninferiority analysis, proparacaine was inferior to povidone iodine (
= .28). Patient experience surveys did not differ between groups.
Patient perception did not significantly differ whether or not additional proparacaine drops were used prior to intravitreal injection in a randomized controlled trial. While proparacaine has some antiseptic properties, these were found to be inferior to those of povidone iodine. Therefore, while povidone iodine is essential for antisepsis, additional proparacaine drops should not interfere with antisepsis.


A Brief Review of Misuse, Abuse, Addiction, and Pseudo-addiction Concepts Through a Case

Görkem Karakaş Uğurlu, Mustafa Uğurlu, Sümeyye Sereyim, Ali Çayköylü
PMID: 31596831   DOI: 10.24869/psyd.2019.360

Abstract




Effects of topical ophthalmic application of 0.5% proparacaine hydrochloride on aerobic bacterial culture results for naturally occurring infected corneal ulcers in dogs

Katelyn E Fentiman, Amy J Rankin, Jessica M Meekins, James K Roush
PMID: 30311533   DOI: 10.2460/javma.253.9.1140

Abstract

OBJECTIVE To evaluate the effects of topical ophthalmic application of 0.5% proparacaine hydrochloride solution (PHCL; containing 0.01% benzalkonium chloride as preservative) on aerobic bacterial culture results for naturally occurring infected corneal ulcers in dogs. DESIGN Clinical trial. ANIMALS 25 client-owned dogs with infected corneal ulcers (24 unilaterally affected and 1 bilaterally affected; only 1 eye included/dog) examined between June 2008 and May 2011. PROCEDURES Swab samples for aerobic bacterial culture were collected from the periphery of each corneal ulcer before and approximately 1 minute after topical ophthalmic application of 1 drop of PHCL. Numbers of aerobic bacterial species isolated from affected eyes were compared between sample collection points and between other variables (ie, side [left or right] of affected eye, prior treatments, and patient age, sex, and neuter status). RESULTS There was no significant difference between numbers of aerobic bacterial species isolated per eye or overall aerobic bacterial culture results (positive or negative) before versus after PHCL application. Similarly, prior treatment had no significant effect on aerobic bacterial culture results for samples collected at either point. The most commonly isolated bacteria before and after PHCL application were Staphylococcus spp (40% and 48%, respectively), followed by Streptococcus spp (23% and 22%, respectively). CONCLUSIONS AND CLINICAL RELEVANCE Topical ophthalmic application of PHCL did not significantly affect aerobic bacterial culture results for naturally occurring infected corneal ulcers in dogs as assessed in this study. Therefore, topical ophthalmic PHCL application could be useful in clinical settings prior to sample collection to relieve patient discomfort and to aid in sample acquisition without compromising aerobic bacterial culture results.


Ocular Topical Anesthesia Does Not Attenuate Light-Induced Discomfort Using Blue and Red Light Stimuli

Shaobo Lei, Marija Zivcevska, Herbert C Goltz, Xingqiao Chen, Agnes M F Wong
PMID: 30267093   DOI: 10.1167/iovs.18-24797

Abstract

To investigate whether melanopsin-containing ophthalmic trigeminal ganglion cells provide significant input to mediate light-induced discomfort. This is done by studying the effect of ocular topical anesthesia on light-induced discomfort threshold to blue light and red light stimuli using a psychophysical approach.
Ten visually normal participants completed the experiment consisting of two trials: an anesthesia trial in which light stimuli were presented to both eyes following 0.5% proparacaine eye drops administration, and a placebo trial in which normal saline drops were used. In each trial, a randomized series of 280 blue and red light flashes were presented over seven intensity steps with 20 repetitions for each color and light intensity. Participants were instructed to report whether they perceived each stimulus as either "uncomfortably bright" or "not uncomfortably bright" by pressing a button. The proportion of "uncomfortable" responses was pooled to generate individual psychometric functions, from which 50% discomfort thresholds (defined as the light intensity at which the individuals perceived the stimulus to be uncomfortably bright/unpleasant 50% of the time) were calculated.
When blue light was presented, there was no significant difference in the light-induced discomfort thresholds between anesthesia and placebo trials (P = 0.44). Similarly, when red light was used, no significant difference in threshold values was found between the anesthesia and placebo trials (P = 0.28).
Ocular topical anesthesia does not alter the light-induced discomfort thresholds to either blue or red light, suggesting that the melanopsin-containing ophthalmic trigeminal ganglion cells provide little or no significant input in mediating light-induced discomfort under normal physiologic conditions.


Postoperative Corneal Injuries: Incidence and Risk Factors

Atousa Deljou, Toby N Weingarten, Michael A Mahr, Juraj Sprung, David P Martin
PMID: 31425215   DOI: 10.1213/ANE.0000000000003710

Abstract

Previous studies of postoperative corneal injury rates relied on provider-initiated incident reports, which may underestimate the true incidence. Postoperative administration of proparacaine eye drops is used almost exclusively to diagnose corneal injury; therefore, identifying instances of administration may provide a better estimate of corneal injuries. We compared proparacaine administration versus provider-initiated reports to determine rates of corneal injury. In addition, potential associations between clinical variables and injury were assessed with a matched case-control study.
The health records of 132,511 sequential adult postanesthesia recovery room admissions (January 1, 2011 to June 30, 2017) were reviewed to identify postoperative proparacaine administration and incident reports of corneal injury. Patients with corneal injury were matched with control patients at a 1:2 ratio to assess factors associated with injury.
Proparacaine drops were administered to 442 patients (425 patients received proparacaine for diagnosis and 17 patients received proparacaine for unrelated reasons). Incident reports identified 320 injuries, and the aggregate corneal injury count was 436 (incidence, 3.3 injuries [95% confidence interval {CI}, 3.0-3.6] per 1000 cases of general anesthesia). Proparacaine administration had a greater case ascertainment percentage than incident reporting (97.5% vs 73.4%; P < .001). The matched case-control analysis found greater risks associated with longer duration of anesthesia (odds ratio, 1.05 [95% CI, 1.03-1.07] per 10 minutes of anesthesia; P < .001) and nonsupine surgical position (odds ratio, 3.89 [95% CI, 2.17-6.98]; P < .001). Patients with injuries also had more evidence of sedation and agitation during anesthesia recovery.
Calculation of incidence by using the administration of a medication (proparacaine eye drops) that is almost exclusively used to diagnose a specific injury (corneal injury) showed higher case ascertainment percentage than incident-reporting methods. Similar strategies could be used to monitor the rates of other adverse events.


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